6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine
Overview
Description
6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C13H14N4 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,3,4-tetrahydroisoquinoline analogs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs interact with their targets to exert their biological activities .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as Janus kinase 2 (JAK2), which is involved in cell signaling pathways . The interaction between this compound and JAK2 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of JAK2 by this compound can lead to alterations in the JAK-STAT signaling pathway, which is crucial for cell growth and differentiation . Furthermore, this compound may affect the expression of specific genes involved in cellular metabolism, thereby impacting overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, such as JAK2, leading to enzyme inhibition . Additionally, this compound may interact with other proteins and biomolecules, resulting in changes in gene expression and cellular processes. The binding interactions of this compound with biomolecules are crucial for its biological activity and therapeutic potential.
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c14-12-5-6-13(16-15-12)17-8-7-10-3-1-2-4-11(10)9-17/h1-6H,7-9H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYHZBWZJDDBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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